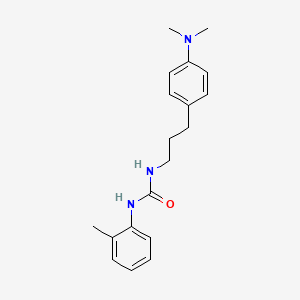
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H25N3O and its molecular weight is 311.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea, with the molecular formula C19H25N3O and a molecular weight of 311.429 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and antifungal activities.
- IUPAC Name : 1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea
- Molecular Formula : C19H25N3O
- Molecular Weight : 311.429 g/mol
- Purity : Typically around 95% .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). These compounds often block cell cycle progression at the G2/M phase, which is crucial for cancer treatment as it prevents the proliferation of cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.28 | G2/M phase arrest |
| Compound B | HT-29 | 4.22 | Apoptosis induction |
| Compound C | HCT-116 | 3.46 | Inhibition of tubulin polymerization |
Antibacterial Activity
The antibacterial activity of similar urea derivatives has been documented, particularly against Gram-positive and Gram-negative bacteria. For example, some derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the urea structure can enhance its antibacterial properties.
Table 2: Antibacterial Activity Overview
| Bacterial Strain | MIC (mg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Similar Urea Derivative |
| Escherichia coli | 0.025 | Similar Urea Derivative |
Antifungal Activity
In addition to antibacterial properties, some studies have indicated antifungal activity in related compounds, although specific data on this compound is limited. The general trend shows that compounds with similar structures can inhibit fungal growth effectively .
Case Studies
Several case studies have documented the use of urea derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Case Study 2 : A study involving a related compound demonstrated significant antibacterial effects against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections.
Propriétés
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-7-4-5-9-18(15)21-19(23)20-14-6-8-16-10-12-17(13-11-16)22(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOVQUGJZRKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














